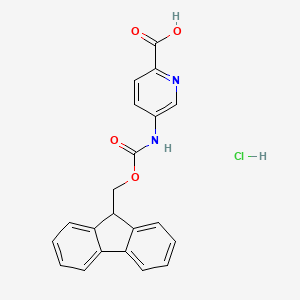

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4.ClH/c24-20(25)19-10-9-13(11-22-19)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-11,18H,12H2,(H,23,26)(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWVTHIDOIVRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 9H-fluorene, methoxycarbonyl chloride, and pyridine-2-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a specific range to ensure optimal yield.

Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound in bulk quantities.

Chemical Reactions Analysis

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-pyran-2-carboxylic acid: This compound has a similar structure but differs in the pyridine ring substitution.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound contains a phenylalanine moiety instead of a pyridine ring.

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid; hydrochloride, commonly referred to as Fmoc-pyridine-2-carboxylic acid, is a compound used primarily in organic synthesis and medicinal chemistry. Its unique structural characteristics, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in peptide synthesis and biological applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN2O4 |

| Molecular Weight | 396.85 g/mol |

| CAS Number | 1694536-15-6 |

| IUPAC Name | 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridinecarboxylic acid; hydrochloride |

| Appearance | White to off-white powder |

The biological activity of Fmoc-pyridine-2-carboxylic acid is largely attributed to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and protein interactions. The Fmoc group serves as a protective moiety during peptide synthesis, preventing premature reactions that could lead to undesired products. The compound can also modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.

Biological Activity

Research has demonstrated that Fmoc-pyridine-2-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyridinecarboxylic acids possess significant antimicrobial properties against various bacterial strains. The presence of the fluorenylmethoxycarbonyl group may enhance the interaction with microbial cell membranes, leading to increased efficacy .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting specific proteases that are involved in disease processes such as cancer and inflammation .

- Cellular Uptake and Cytotoxicity : Research indicates that Fmoc-pyridine derivatives can be effectively taken up by cells, where they may exert cytotoxic effects on cancer cell lines. This property makes them candidates for further development as anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of Fmoc-pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong potential for therapeutic applications .

- Enzyme Inhibition : Another study focused on the inhibition of matrix metalloproteinases (MMPs) by Fmoc-pyridine derivatives. The results demonstrated a dose-dependent inhibition with IC50 values ranging from 10 to 50 µM, indicating significant potential for treating conditions involving excessive MMP activity, such as arthritis and cancer metastasis .

- Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines revealed that Fmoc-pyridine-2-carboxylic acid induced apoptosis at concentrations above 50 µM, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid; hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Fmoc-protection strategies. A common approach involves coupling 5-aminopyridine-2-carboxylic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in THF/water) . Yield optimization requires precise pH control (~8.5–9.0) and low temperatures (0–4°C) to minimize side reactions like hydrolysis of the Fmoc group. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to remove unreacted Fmoc-Cl and byproducts .

- Characterization : Confirm via:

- LC-MS : Expected [M+H]+ ion at m/z 424.4 (C₂₁H₁₈N₂O₄·HCl) .

- ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm), pyridine protons (δ 8.2–8.6 ppm), and carboxylic acid protons (δ 12–13 ppm, broad) .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The Fmoc group acts as a temporary α-amino protector in solid-phase peptide synthesis (SPPS). The pyridine-2-carboxylic acid moiety enhances solubility in polar solvents (e.g., DMF), facilitating coupling reactions. The hydrochloride salt improves crystallinity for storage . After incorporation into peptides, the Fmoc group is cleaved with 20% piperidine in DMF, leaving the amino group free for subsequent steps .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

- Methodological Answer :

- Stability : Store at –20°C under argon to prevent Fmoc cleavage via β-elimination. Aqueous solutions (pH < 3) stabilize the hydrochloride form but risk hydrolysis at >40°C .

- Decomposition : Common pathways include:

- Acid-catalyzed hydrolysis of the carbamate bond (detectable via LC-MS loss of 222.2 Da fragment) .

- Oxidation of the pyridine ring under prolonged light exposure (monitor via UV-Vis at 260 nm) .

Q. How can researchers resolve contradictions in reported biological activity data for Fmoc-protected analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from:

- Impurity profiles : Use orthogonal analytical methods (e.g., 2D NMR, HRMS) to confirm purity >98% .

- Solvent effects : Compare activity in DMSO vs. aqueous buffers, as aggregation in DMSO may mask true potency .

- Assay interference : The pyridine ring may chelate metal ions in enzymatic assays; include control experiments with free pyridine-2-carboxylic acid .

Q. What strategies optimize the use of this compound in synthesizing conformationally constrained peptides?

- Methodological Answer :

- Backbone modification : Incorporate the pyridine ring as a rigid spacer to enforce β-turn structures. Monitor conformational effects via CD spectroscopy (minimum at 208 nm for β-sheets) .

- Side-chain functionalization : React the carboxylic acid with resin-bound amines (e.g., Rink amide resin) to generate C-terminal-modified peptides. Use HATU/DIPEA as coupling reagents for sterically hindered sites .

Q. How does the hydrochloride counterion influence crystallography and solubility studies?

- Methodological Answer :

- Crystallography : The chloride ion participates in hydrogen-bonding networks, improving crystal packing. For X-ray diffraction, grow crystals in methanol/water (7:3) at 4°C .

- Solubility : The hydrochloride salt increases aqueous solubility (up to 50 mg/mL in PBS) compared to the free base. For hydrophobic solvents (e.g., chloroform), add 1–5% acetic acid to enhance dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.